![molecular formula C17H19N3O2 B7584881 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7584881.png)
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPC is a pyrrolidine derivative that has been synthesized using a variety of methods, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and amyloid beta aggregation. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the growth and invasion of cancer cells. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other amyloid beta peptides.
Biochemical and Physiological Effects
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide inhibits the growth of tumors in mice, and reduces the levels of amyloid beta peptides in the brains of mice with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and the aggregation of amyloid beta peptides in vitro and in vivo. Another advantage is that 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been synthesized using a variety of methods, making it readily available for use in lab experiments. One limitation of using 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide. One direction is to further investigate its mechanism of action, particularly in relation to its inhibition of matrix metalloproteinases and amyloid beta aggregation. Another direction is to investigate its potential applications in other areas of scientific research, such as the treatment of other neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and toxicity of 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide, particularly in relation to its potential use as a chemotherapeutic agent.
Synthesis Methods
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been synthesized using a variety of methods, including a three-step synthesis method involving the reaction of quinoline-4-carbaldehyde with ethyl acetoacetate, followed by the reaction with pyrrolidine and 2,4,5-trichlorophenyl isocyanate. Another method involves the reaction of quinoline-4-carbaldehyde with ethyl acetoacetate, followed by the reaction with pyrrolidine and phosgene. Both methods have been successful in producing 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide with high yields and purity.
Scientific Research Applications
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential chemotherapeutic agent. 1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
properties
IUPAC Name |
1-ethyl-5-oxo-N-(quinolin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-20-11-13(9-16(20)21)17(22)19-10-12-7-8-18-15-6-4-3-5-14(12)15/h3-8,13H,2,9-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMRXHNGMGATCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NCC2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.